2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide)
Description
2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) (CAS: Not explicitly listed in evidence) is a bis-thiosemicarbazide derivative characterized by two phenylhydrazine-carbothioamide moieties linked via a malonyl group. Its synthesis typically involves condensation reactions between phenyl isothiocyanate and malonyl dihydrazide precursors under reflux conditions . The compound has been investigated for diverse applications, including corrosion inhibition for carbon steel in acidic media , anticancer activity via metal complexation , and as a precursor for heterocyclic compounds . Its structure features reactive thioamide (-C=S) and hydrazine (-NH-NH-) groups, enabling coordination with metal ions and participation in cyclization reactions.
Properties
CAS No. |
5319-78-8 |
|---|---|
Molecular Formula |
C15H16N6S3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-bis(phenylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C15H16N6S3/c22-13(16-11-7-3-1-4-8-11)18-20-15(24)21-19-14(23)17-12-9-5-2-6-10-12/h1-10H,(H2,16,18,22)(H2,17,19,23)(H2,20,21,24) |
InChI Key |
HPOACVFJDLMVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA typically involves the reaction of diphenylamine with carbon disulfide (CS2) and ammonia (NH3) under controlled conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then undergo further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 306.41 g/mol
The synthesis of this compound typically involves the reaction of phenylhydrazine with carbon disulfide, followed by subsequent reactions that yield the desired thiosemicarbazide structure. The process can vary depending on the specific conditions and reagents used.
Biological Activities
Research indicates that 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are vital for protecting cells from oxidative stress.
- Anticancer Activity : Various studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. It has been particularly effective against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal evaluated the antioxidant capacity of 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) using the DPPH assay. The results indicated that the compound effectively scavenged free radicals, demonstrating a strong potential for use in formulations aimed at reducing oxidative stress-related damage.
Case Study 2: Anticancer Properties
In vitro studies conducted on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation. For example, a study found that the compound reduced viability in MCF-7 breast cancer cells with an IC50 value in the low micromolar range .
Case Study 3: Antimicrobial Activity
Research assessing the antimicrobial activity of 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) indicated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antimicrobial agents, suggesting its potential as a new therapeutic option for treating infections .
Mechanism of Action
The mechanism of action of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea groups can donate hydrogen bonds to electrophiles, activating them for further reactions. This property makes the compound an effective catalyst in certain organic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Malonyl Dihydrazide Derivatives
- 2,2’-Malonylbis(N-phenylhydrazine-1-carbothioamide) (MBC) :
Synthesized as a corrosion inhibitor, MBC exhibits a 92% inhibition efficiency for carbon steel in 1 M HCl at 303 K. Its performance is attributed to strong adsorption on metal surfaces via sulfur and nitrogen atoms, as supported by DFT calculations . - N’1, N’3-bis(2-Hydroxybenzylidene)malonohydrazide (HBM): Unlike MBC, HBM lacks thioamide groups but incorporates hydroxyl-substituted benzylidene moieties. It shows lower inhibition efficiency (83%) due to reduced electron-donating capacity .
Key Differences :
| Property | MBC | HBM |
|---|---|---|
| Functional Groups | Thioamide (-C=S) | Hydroxybenzylidene (-OH) |
| Inhibition Efficiency | 92% | 83% |
| Adsorption Mechanism | S/N donor sites | O/N donor sites |
Acridine-Based Thiosemicarbazones
Compounds 3a , 3b , and 3c () share a bis-thiosemicarbazide core but are fused with an acridine scaffold and substituted with fluorinated phenyl groups:
- 3a (N-phenyl): Melting point (MP) 281–284°C, yield 60%, molecular weight (MW) 648.1 g/mol.
- 3b (N-2-fluorophenyl): MP 275–278°C, yield 85%, MW 684.1 g/mol.
- 3c (N-2,4-difluorophenyl): MP 279–281°C, yield 55%, MW 720.1 g/mol.
Comparison :
- Fluorination Impact : Fluorine substitution enhances solubility and fluorescence properties, making 3b and 3c effective "turn-on" chemosensors for fluoride ions .
- Yield vs. Substituent Complexity: Higher yields for 3b (85%) suggest mono-fluorination optimizes reaction kinetics compared to di-fluorinated 3c (55%) .
Quinazoline Derivatives with Carbothioamide Groups
- Compound 12b: 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)bis(N-phenylhydrazine-1-carbothioamide) exhibits potent antibacterial activity (MIC: 2 µg/mL against S. aureus), outperforming non-thioamide analogues (e.g., 12a) due to enhanced membrane permeability via sulfur interactions .
Structural vs. Functional Analysis :
| Compound | Thioamide Presence | Antibacterial Activity (MIC) |
|---|---|---|
| 12a | No (carboxamide) | 16 µg/mL |
| 12b | Yes | 2 µg/mL |
Thiosemicarbazides with Antioxidant Activity
- 2,2'-(3,3'-(p-Tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide): Demonstrates 1.25–2× higher antioxidant activity than butylated hydroxytoluene (BHT) in DPPH and FRAP assays, attributed to the electron-rich phenylthioamide groups scavenging free radicals .
Metal Complexation Behavior
- Ni(II) Complexes :
Bis-thiosemicarbazone ligands form seesaw-shaped Ni(II) complexes with distinct coordination geometries (cis vs. trans) depending on solvent polarity, influencing stability and intermolecular interactions .
Comparison with Target Compound: The target compound’s metal complexes (e.g., with Cu(II) or Zn(II)) are less studied but predicted to exhibit stronger chelation via dual thioamide sites compared to mono-thiosemicarbazones .
Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Molecular Formula: C15H16N6S3
CAS Number: 5319-78-8
The compound is characterized by its thioamide functional groups, which are known to contribute significantly to its biological activities.
Antioxidant Activity
The antioxidant properties of 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) have been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Table 1: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| T1 | 72.5 | 85.3 |
| T2 | 78.0 | 90.1 |
| T3 | 75.0 | 88.5 |
| BHT (Standard) | 70.0 | 80.0 |
The results indicate that compounds T2 and T3 exhibit higher radical scavenging activities than the standard antioxidant BHT, suggesting their potential as effective antioxidants in biological systems .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. The results are summarized in the following table:
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The compound displayed significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) were investigated using various cancer cell lines, including leukemia and breast cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on RPMI-8226 leukemia cells using the National Cancer Institute's protocol. The results showed that:
- IC50 Value: 1.11 µM
- Selectivity Ratio: Ranged between 0.63 to 1.28
These findings suggest that the compound exhibits potent cytotoxic effects against leukemia cells while maintaining selectivity .
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI-8226 (Leukemia) | 1.11 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 4.84 | Cell cycle arrest at G2/M phase |
The mechanism of action includes induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
